molecular formula C10H13N5S B2738312 4-(9-methyl-9H-purin-6-yl)thiomorpholine CAS No. 2320144-68-9

4-(9-methyl-9H-purin-6-yl)thiomorpholine

Cat. No.: B2738312
CAS No.: 2320144-68-9
M. Wt: 235.31
InChI Key: ZXORRIPWBAINFQ-UHFFFAOYSA-N
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Description

4-(9-methyl-9H-purin-6-yl)thiomorpholine is a chemical compound that belongs to the class of purine derivatives. It possesses a unique chemical structure and exhibits various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-methyl-9H-purin-6-yl)thiomorpholine typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(9-methyl-9H-purin-6-yl)thiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

4-(9-methyl-9H-purin-6-yl)thiomorpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It exhibits biological activities that make it useful for studying cellular processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(9-methyl-9H-purin-6-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, within cells. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-(9-methyl-9H-purin-6-yl)thiomorpholine can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-thioguanine: A purine analog used in chemotherapy.

The uniqueness of this compound lies in its thiomorpholine moiety, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural feature allows it to interact differently with molecular targets and exhibit unique biological activities.

Biological Activity

4-(9-methyl-9H-purin-6-yl)thiomorpholine is a purine derivative characterized by its unique thiomorpholine moiety, which enhances its biological activity compared to other purine compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Key Characteristics

  • Molecular Formula : C₁₃H₁₅N₅S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 2320144-68-9

The presence of the thiomorpholine group contributes to its distinct reactivity and biological interactions, making it a valuable compound for further research.

This compound interacts with various molecular targets within cells, modulating their activity. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Cell Cycle Modulation : It has been observed to affect cell cycle progression, particularly inducing arrest at the G2/M phase, which is critical for cancer treatment strategies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma, with IC50 values indicating potent activity.
StudyCell LineIC50 (nM)Observations
HCT11644.5Induces apoptosis and cell cycle arrest
SW480135.5Significant reduction in cell viability

Antiviral Activity

The compound also shows promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Preliminary data suggest that it may inhibit viral polymerases, though further studies are required to elucidate this mechanism fully.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under basic conditions. This synthetic route has been optimized for yield and purity, enabling extensive biological evaluations.

Case Study: Antitumor Activity

A notable case study involved the evaluation of this compound against a panel of colorectal cancer cell lines:

  • Cell Viability Assays : These assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability.
  • Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming its potential as an anticancer therapeutic.

Comparative Analysis with Other Compounds

When compared to other purine derivatives like adenine and guanine, this compound demonstrated:

  • Enhanced selectivity towards cancerous cells.
  • Unique interaction profiles due to the thiomorpholine group, which may offer advantages in drug design.

Properties

IUPAC Name

4-(9-methylpurin-6-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXORRIPWBAINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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